molecular formula C9H15F9NO3PSi B14493190 Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester CAS No. 63036-16-8

Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester

Cat. No.: B14493190
CAS No.: 63036-16-8
M. Wt: 415.26 g/mol
InChI Key: LLJSXFLSZUKAQL-UHFFFAOYSA-N
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Description

Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of phosphorimidic acid, trimethylsilyl, and tris(2,2,2-trifluoroethyl) ester groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester typically involves the reaction of phosphorimidic acid with trimethylsilyl chloride and tris(2,2,2-trifluoroethyl) phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired ester. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .

Major Products Formed

The major products formed from these reactions include various phosphorimidic acid derivatives, alcohols, and substituted esters. These products have distinct properties and applications in different fields .

Scientific Research Applications

Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The trimethylsilyl and trifluoroethyl groups contribute to its stability and reactivity, allowing it to participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .

Properties

CAS No.

63036-16-8

Molecular Formula

C9H15F9NO3PSi

Molecular Weight

415.26 g/mol

IUPAC Name

tris(2,2,2-trifluoroethoxy)-trimethylsilylimino-λ5-phosphane

InChI

InChI=1S/C9H15F9NO3PSi/c1-24(2,3)19-23(20-4-7(10,11)12,21-5-8(13,14)15)22-6-9(16,17)18/h4-6H2,1-3H3

InChI Key

LLJSXFLSZUKAQL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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